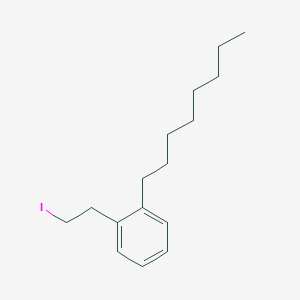

1-(2-Iodoethyl)-2-octylbenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H25I |

|---|---|

Molecular Weight |

344.27 g/mol |

IUPAC Name |

1-(2-iodoethyl)-2-octylbenzene |

InChI |

InChI=1S/C16H25I/c1-2-3-4-5-6-7-10-15-11-8-9-12-16(15)13-14-17/h8-9,11-12H,2-7,10,13-14H2,1H3 |

InChI Key |

NPDRLLWEFBDWJH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=CC=CC=C1CCI |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Iodoethyl 2 Octylbenzene

Strategies for the Construction of the 2-Octylbenzene Moiety

The formation of the 2-octylbenzene structure is a critical initial phase in the synthesis of the target molecule. Various methods can be employed to achieve the desired ortho-alkylation, each with its own set of advantages and challenges.

Friedel-Crafts Acylation Approaches to Alkylphenyl Ketones and Subsequent Reduction

A classical approach to forming alkylbenzenes is through a two-step sequence involving Friedel-Crafts acylation followed by reduction. wikipedia.orgorgoreview.com This method is particularly effective for producing aryl-alkyl ketones, which can then be reduced to the corresponding alkanes. geeksforgeeks.org

The synthesis can commence with a suitable ortho-directing starting material to favor the formation of the 2-substituted product. For instance, acylation of a protected phenol (B47542) or a similar substrate can be envisioned. The resulting ketone, for example, a hypothetical 2-octanoylphenoxide derivative, would then undergo reduction. Two common reduction methods for converting aryl ketones to alkanes are the Clemmensen reduction (using zinc amalgam and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). wikipedia.orgmasterorganicchemistry.comwikipedia.org The Clemmensen reduction is performed under strongly acidic conditions, while the Wolff-Kishner reduction is carried out in a basic medium. orgoreview.comorgoreview.com

Table 1: Representative Conditions for Friedel-Crafts Acylation and Subsequent Ketone Reduction

| Step | Reagents and Conditions | Product | Typical Yield (%) |

| Acylation | Acyl halide (e.g., octanoyl chloride), Lewis acid (e.g., AlCl₃), in an inert solvent. sci-hub.se | Aryl ketone | 60-95 |

| Clemmensen Reduction | Zinc amalgam (Zn(Hg)), concentrated hydrochloric acid (HCl), reflux. wikipedia.orglibretexts.org | Alkylbenzene | 50-80 |

| Wolff-Kishner Reduction | Hydrazine (H₂NNH₂), potassium hydroxide (B78521) (KOH), high-boiling solvent (e.g., ethylene (B1197577) glycol), heat. orgoreview.combyjus.com | Alkylbenzene | 60-90 |

Catalytic Hydrogenation of Octylbenzene (B124392) Precursors

Catalytic hydrogenation offers another pathway to the 2-octylbenzene moiety, typically starting from an unsaturated precursor like a 2-octenylbenzene or a styrenic intermediate. sioc-journal.cnsioc-journal.cn For instance, a 2-vinyl-octylbenzene derivative could be hydrogenated to the corresponding ethylbenzene (B125841) derivative.

This method often employs transition metal catalysts such as palladium, platinum, or nickel. scielo.bracs.org The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent. The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the hydrogenation process.

Table 2: General Conditions for Catalytic Hydrogenation of Styrenic Precursors

| Catalyst | Solvent | Temperature (°C) | Pressure (atm) |

| Palladium on Carbon (Pd/C) | Ethanol, Methanol | 25-80 | 1-50 |

| Platinum(IV) oxide (PtO₂) | Acetic Acid, Ethanol | 25-80 | 1-50 |

| Raney Nickel | Ethanol | 50-150 | 50-100 |

Iron-Catalyzed Cross-Coupling Reactions in Alkylbenzene Synthesis

Modern synthetic methods include iron-catalyzed cross-coupling reactions, which are valued for being environmentally benign and cost-effective. nih.gov This approach can be used to couple an aryl Grignard reagent with an alkyl halide or vice versa. To synthesize the 2-octylbenzene moiety, an ortho-substituted aryl halide (e.g., 2-bromotoluene) could be coupled with an octyl Grignard reagent in the presence of an iron catalyst. The use of additives like TMEDA (N,N,N',N'-tetramethylethylenediamine) can enhance the reaction's efficiency. thieme-connect.de

Table 3: Typical Conditions for Iron-Catalyzed Cross-Coupling

| Aryl Halide | Alkyl Grignard Reagent | Catalyst | Ligand/Additive | Solvent |

| ortho-Substituted Aryl Bromide | Octylmagnesium Bromide | Fe(acac)₃ or FeCl₃ | TMEDA | THF |

Introduction of the 2-Iodoethyl Side Chain

Once the 2-octylbenzene core is established, the next phase is the introduction of the 2-iodoethyl side chain. This is typically achieved by first creating a suitable functional group, such as a hydroxyl group, which can then be converted to the iodide.

Iodination of 2-(2-Octylphenyl)ethanol and Related Alcohols

A common and effective method for preparing the 2-iodoethyl group is through the iodination of a primary alcohol, in this case, 2-(2-octylphenyl)ethanol. The Appel reaction is a well-established method for this transformation, utilizing triphenylphosphine (B44618) and iodine. commonorganicchemistry.comwikipedia.org The reaction proceeds via an SN2 mechanism, which results in the conversion of the alcohol to the corresponding iodide. nrochemistry.com Imidazole is often added to facilitate the reaction.

Table 4: Conditions for the Iodination of Primary Alcohols (Appel Reaction)

| Reagents | Solvent | Temperature (°C) | Reaction Time (h) |

| Triphenylphosphine, Iodine, Imidazole | Dichloromethane (B109758) (CH₂Cl₂) or Acetonitrile (B52724) (CH₃CN) | 0 to 25 | 1-12 |

Halogen Exchange Reactions for Iodoethyl Group Formation

An alternative strategy for introducing the iodoethyl group is through a halogen exchange reaction, most notably the Finkelstein reaction. byjus.comadichemistry.com This reaction involves treating an alkyl chloride or bromide with an iodide salt, typically sodium iodide, in a suitable solvent like acetone (B3395972). iitk.ac.intutorialspoint.com The equilibrium of the reaction is driven forward by the precipitation of the less soluble sodium chloride or bromide in acetone. This method is particularly useful for synthesizing alkyl iodides from other alkyl halides. adichemistry.com For this synthesis, a precursor such as 1-(2-chloroethyl)-2-octylbenzene or 1-(2-bromoethyl)-2-octylbenzene would be required.

Table 5: General Conditions for the Finkelstein Reaction

| Substrate | Reagent | Solvent | Temperature (°C) |

| 1-(2-Chloroethyl)-2-octylbenzene | Sodium Iodide (NaI) | Acetone | 50-60 (Reflux) |

| 1-(2-Bromoethyl)-2-octylbenzene | Sodium Iodide (NaI) | Acetone | 50-60 (Reflux) |

Optimization of Reaction Conditions and Selectivity

Optimizing reaction parameters is a critical step in chemical synthesis to maximize product yield and purity. rsc.orgbeilstein-journals.org For the preparation of 1-(2-Iodoethyl)-2-octylbenzene, this involves a careful study of temperature, solvent, catalyst systems, and reagent ratios. ucla.edu

The choice of solvent and the reaction temperature are pivotal factors that can significantly influence the efficiency and outcome of iodination reactions. numberanalytics.com Solvents can affect the solubility of reagents and the stability of reactive intermediates, while temperature impacts the reaction rate. numberanalytics.comasianpubs.org

Non-polar solvents such as hexane (B92381) or dichloromethane are often employed in iodination reactions. nih.gov The use of hexane in the iodination of a substituted phenol, for instance, resulted in excellent yields, though with moderate regioselectivity. nih.gov In contrast, polar aprotic solvents like acetonitrile have been shown to be highly effective in other types of iodination, providing high radiochemical yields at elevated temperatures (e.g., 120 °C). researchgate.net The selection of an appropriate solvent system is therefore a balance between reagent solubility and the desired reaction pathway.

Temperature control is crucial; higher temperatures generally accelerate the reaction but can also promote the formation of side products, thereby reducing purity. numberanalytics.comrsc.org For many iodination processes, reactions are conducted at temperatures ranging from room temperature to reflux, depending on the reactivity of the substrate and the reagents used. rsc.orgresearchgate.net Studies on related iodination reactions show a clear correlation between increasing temperature and faster reaction kinetics, although an optimal temperature must be determined to avoid degradation or side reactions. asianpubs.orgrsc.org

Table 1: Representative Data on Solvent and Temperature Effects in Iodination Reactions (Note: This table presents data from analogous iodination reactions to illustrate general principles applicable to the synthesis of the target compound.)

| Entry | Substrate | Iodinating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | Bis(4-tert-butylphenyl)iodonium tosylate | ¹²⁵I⁻ | Acetonitrile (ACN) | 120 | 93 | researchgate.net |

| 2 | Bis(4-tert-butylphenyl)iodonium tosylate | ¹²⁵I⁻ | Methanol (MeOH) | 140 | <25 | researchgate.net |

| 3 | Anisole | Ag₂SO₄/I₂ | Hexane | Room Temp | 87 | nih.gov |

| 4 | Anisole | Ag₂SO₄/I₂ | Dichloromethane (DCM) | Room Temp | Poor | nih.gov |

| 5 | Aryl Boronic Acid | Morpholine/I₂/CuI | Methanol (MeOH) | 65 | ~75 | rsc.org |

The conversion of a primary alcohol like 2-(2-octylphenyl)ethanol to this compound is a common transformation that can be achieved using various reagent systems. The stoichiometry of these reagents and the presence of catalysts are key to an efficient process.

A classic method for this conversion is the Appel reaction, which utilizes a stoichiometric amount of triphenylphosphine (PPh₃) and iodine (I₂). Imidazole is often added as a catalyst and to neutralize the HI generated in situ. Another common iodinating agent is N-Iodosuccinimide (NIS), often used in combination with triphenylphosphine.

In some modern synthetic protocols, catalytic systems are employed to enhance efficiency and reduce waste. For example, the use of a catalytic amount of copper iodide (CuI) has been shown to promote the rate and yield of certain iodination reactions. rsc.org The combination of molecular iodine with an oxidant like dimethyl sulfoxide (B87167) (DMSO) can also serve as an effective catalytic system for various transformations. mdpi.com The precise molar ratio of the alcohol precursor to the iodinating agent is critical. A slight excess of the iodinating agent is often used to ensure complete conversion of the starting material.

Table 2: Common Reagent Systems for the Conversion of Primary Alcohols to Alkyl Iodides

| Reagent System | Typical Solvent | Catalyst/Additive | General Applicability |

| PPh₃ / I₂ | Dichloromethane, Acetonitrile | Imidazole | Widely used, high yield (Appel Reaction) |

| N-Iodosuccinimide (NIS) / PPh₃ | Dichloromethane, THF | None | Mild conditions, good for sensitive substrates |

| KI / H₃PO₄ | Water / Biphasic | Phase Transfer Catalyst | "Green" chemistry approach, uses inexpensive reagents |

| I₂ / Morpholine | Methanol | Copper Iodide (CuI) | Catalytic system for specific substrates rsc.org |

Purification Techniques for Isolation of this compound

Following the synthesis, the crude reaction mixture contains the desired product along with unreacted starting materials, reagents, and byproducts. A robust purification strategy is therefore essential to isolate this compound with high purity.

Column chromatography is a standard and highly effective method for purifying organic compounds. google.comsci-hub.se For a moderately non-polar compound like this compound, silica (B1680970) gel is the most common stationary phase.

The separation is achieved by eluting the crude product through the silica gel column with a suitable mobile phase. The choice of eluent is critical for achieving good separation. Typically, a solvent system consisting of a non-polar solvent like hexane or petroleum ether, mixed with a small amount of a more polar solvent such as ethyl acetate (B1210297) or dichloromethane, is used. google.comfrontiersin.org The optimal solvent ratio is determined empirically using thin-layer chromatography (TLC). The fractions are collected and analyzed, and those containing the pure product are combined and concentrated under reduced pressure to yield the purified compound. sci-hub.se

Table 3: Typical Parameters for Chromatographic Purification

| Parameter | Description | Example | Reference |

| Stationary Phase | The solid adsorbent through which the solvent flows. | Silica Gel (60-120 or 230-400 mesh) | google.comsci-hub.se |

| Mobile Phase (Eluent) | The solvent or solvent mixture used to move the compounds through the column. | Hexane/Ethyl Acetate gradient; Petroleum Ether | google.comsci-hub.se |

| Monitoring | Technique used to analyze the collected fractions. | Thin-Layer Chromatography (TLC), Gas Chromatography (GC) | google.com |

Distillation is a purification technique used to separate components of a liquid mixture based on differences in their boiling points. archive.org Given that this compound is a liquid with an estimated high boiling point, purification by distillation would require high vacuum conditions to prevent thermal decomposition. chemsrc.com This method is particularly useful for removing lower-boiling impurities or unreacted volatile reagents. Precursors in related syntheses, such as n-octylbenzene, have been purified by high vacuum distillation. google.com

Crystallization is primarily used for the purification of solid compounds. While this compound is a liquid at room temperature, this technique is highly relevant for purifying solid precursors or solid intermediates that might be formed during the synthetic sequence. sigmaaldrich.com If the crude product contains solid impurities, filtration can be a simple first step in purification. Furthermore, related compounds in similar synthetic pathways are often purified by recrystallization from solvent mixtures such as methanol/ethyl acetate or acetone. google.com This process involves dissolving the crude solid in a hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the solution. google.com

Chemical Reactivity and Mechanistic Investigations of 1 2 Iodoethyl 2 Octylbenzene

Reactivity Profiles of the 2-Iodoethyl Moiety

The 2-iodoethyl group is a versatile functional handle, susceptible to a range of transformations at the sp3-hybridized carbon bonded to the iodine atom. The carbon-iodine bond is relatively weak and highly polarizable, making it an excellent leaving group in nucleophilic substitution reactions and a participant in radical processes.

Nucleophilic Substitution Reactions at the sp3 Carbon-Iodine Bond

The primary carbon of the iodoethyl group in 1-(2-Iodoethyl)-2-octylbenzene is an electrophilic center, prone to attack by nucleophiles. Due to the unhindered nature of this primary carbon, these reactions are expected to proceed predominantly through a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comlibretexts.org This concerted process involves the backside attack of a nucleophile, leading to the displacement of the iodide ion and an inversion of stereochemistry if the carbon were chiral. masterorganicchemistry.comlibretexts.org

A variety of nucleophiles can be employed to displace the iodide, leading to a diverse array of functionalized products. The general reaction scheme is as follows:

Nu- + this compound → 1-(2-Nu-ethyl)-2-octylbenzene + I-

The rate of these SN2 reactions is dependent on the concentration of both the substrate and the nucleophile. youtube.com The steric hindrance provided by the ortho-octyl group is not anticipated to significantly impede the reaction at the primary carbon of the ethyl chain.

| Nucleophile (Nu-) | Product | Reaction Conditions |

| Hydroxide (B78521) (OH-) | 2-(2-Octylphenyl)ethanol | Polar aprotic solvent, heat |

| Cyanide (CN-) | 3-(2-Octylphenyl)propanenitrile | DMSO or DMF |

| Azide (N3-) | 1-(2-Azidoethyl)-2-octylbenzene | Acetone (B3395972)/Water |

| Thiolate (RS-) | 1-(2-Alkylthioethyl)-2-octylbenzene | Ethanol |

Note: This table is illustrative and based on the general reactivity of primary alkyl iodides. Specific reaction conditions for this compound may vary.

Radical Processes and Pathways Involving the Iodoethyl Group

The carbon-iodine bond in this compound can undergo homolytic cleavage under the influence of radical initiators or photolysis to generate a primary alkyl radical. This reactive intermediate can then participate in a variety of radical chain reactions.

One common pathway is radical halogen abstraction, where a radical species (R•) abstracts the iodine atom to form the 2-(2-octylphenyl)ethyl radical. This radical can then be trapped by a hydrogen atom donor or participate in other radical processes.

In the presence of suitable radical acceptors, intramolecular cyclization reactions can occur. For instance, if a reactive site is introduced onto the octylbenzene (B124392) framework, the 2-(2-octylphenyl)ethyl radical could potentially undergo cyclization to form a new ring system. The regioselectivity of such cyclizations would be governed by the stability of the resulting cyclic radical intermediates.

Dehalogenation Reactions and Deuteration Studies

The iodoethyl group can be removed through dehalogenation reactions, effectively converting the molecule to 1-ethyl-2-octylbenzene. This can be achieved through several methods, including catalytic hydrogenation or the use of metal hydrides.

Catalytic hydrogenation typically involves reacting the compound with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C). This process reduces the carbon-iodine bond to a carbon-hydrogen bond.

Alternatively, metal hydrides like lithium aluminum hydride (LiAlH4) can be used to displace the iodide with a hydride ion. nih.govnih.govchemrxiv.orgsci-hub.st

Deuteration studies, where a deuterium (B1214612) atom is specifically incorporated into the molecule, can provide valuable mechanistic insights. For this compound, deuteration at the ethyl group can be achieved through dehalogenative deuteration. nih.gov This involves the reduction of the carbon-iodine bond using a deuterium source, such as deuterium gas (D2) with a catalyst, or a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD4).

| Reagent | Product |

| H2, Pd/C | 1-Ethyl-2-octylbenzene |

| LiAlH4 | 1-Ethyl-2-octylbenzene |

| D2, Pd/C | 1-(2,2-Dideuterioethyl)-2-octylbenzene (and other deuterated isotopologues) |

| LiAlD4 | 1-(2,2-Dideuterioethyl)-2-octylbenzene |

Note: The level and position of deuteration can be influenced by the specific reaction conditions and reagents used.

Functionalization Strategies for the Octylbenzene Framework

The octylbenzene portion of the molecule provides opportunities for functionalization through modification of the aromatic ring or the octyl side chain.

Aromatic C-H Functionalization (e.g., para-selective C-H functionalization)

The benzene (B151609) ring in this compound is susceptible to electrophilic aromatic substitution. The two alkyl groups (ethyl and octyl) are ortho, para-directing activators. Due to steric hindrance from the adjacent octyl and ethyl groups at the ortho positions, electrophilic attack is most likely to occur at the para position relative to the larger octyl group. researchgate.netresearchgate.net

Various electrophilic aromatic substitution reactions can be envisioned to introduce functional groups at this para-position. For instance, halogenation with bromine in the presence of a Lewis acid catalyst would be expected to yield the para-bromo derivative.

| Reaction | Electrophile | Expected Major Product |

| Bromination | Br+ (from Br2/FeBr3) | 1-Bromo-4-(2-iodoethyl)-3-octylbenzene |

| Nitration | NO2+ (from HNO3/H2SO4) | 1-(2-Iodoethyl)-4-nitro-2-octylbenzene |

| Friedel-Crafts Acylation | RCO+ (from RCOCl/AlCl3) | 1-(4-Acyl-2-octylphenyl)-2-iodoethane |

Note: This table presents the expected major products based on directing group effects. The actual product distribution may be influenced by reaction conditions.

Alkyl Chain Functionalization and Olefinic Transformations

The long octyl chain offers sites for functionalization, although this is often less selective than aromatic C-H functionalization. Free radical halogenation, for example, could lead to a mixture of halogenated products along the octyl chain. However, selective oxidation at the benzylic position of the octyl group (the carbon atom directly attached to the benzene ring) can be achieved under certain conditions, leading to the formation of a ketone.

The 2-iodoethyl group can be transformed into a vinyl group through an elimination reaction. Treatment with a strong, non-nucleophilic base, such as potassium tert-butoxide, would be expected to promote an E2 elimination, yielding 1-octyl-2-vinylbenzene. This reaction involves the abstraction of a proton from the carbon adjacent to the benzene ring and the concurrent departure of the iodide ion.

Metal-Catalyzed Transformations and Cross-Coupling Reactions

Metal-catalyzed reactions have become indispensable tools for the construction of complex molecular architectures. The carbon-iodine bond in this compound is susceptible to oxidative addition by transition metals, initiating catalytic cycles that result in the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. nobelprize.org Alkyl halides, including primary iodides like this compound, are competent electrophilic partners in several named reactions, such as the Suzuki and Negishi couplings. nobelprize.org

The general mechanism for these transformations involves three key steps:

Oxidative Addition : A low-valent palladium(0) complex reacts with the alkyl iodide (R-X) to form a palladium(II) intermediate (R-Pd-X). nobelprize.orgucmerced.edu This step involves the cleavage of the carbon-iodine bond.

Transmetalation : An organometallic nucleophile (R'-M) transfers its organic group to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex (R-Pd-R'). nobelprize.org

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated to form the final product (R-R'), regenerating the palladium(0) catalyst which re-enters the catalytic cycle. ucmerced.edu

For this compound, these reactions provide a direct pathway to extend the ethyl side chain, introducing a variety of functional groups. The choice of the organometallic reagent dictates the nature of the newly formed bond.

| Reaction Type | Organometallic Reagent (R'-M) | Typical Product Structure |

| Suzuki Coupling | Organoboron compounds (e.g., R'-B(OH)₂) | 1-(2-Aryl/Alkyl-ethyl)-2-octylbenzene |

| Negishi Coupling | Organozinc compounds (e.g., R'-ZnCl) | 1-(2-Aryl/Alkyl-ethyl)-2-octylbenzene |

| Stille Coupling | Organotin compounds (e.g., R'-SnBu₃) | 1-(2-Aryl/Alkenyl-ethyl)-2-octylbenzene |

| Sonogashira Coupling | Terminal Alkynes (in presence of Cu co-catalyst) | 1-(2-Alkynyl-ethyl)-2-octylbenzene |

This table illustrates potential palladium-catalyzed cross-coupling reactions with this compound as the substrate.

Copper-catalyzed cross-coupling reactions have emerged as a cost-effective and powerful alternative to palladium-based systems. organic-chemistry.org These reactions are particularly effective for forming carbon-heteroatom bonds and can also facilitate carbon-carbon bond formation with a range of nucleophiles. For a substrate like this compound, copper catalysis can be employed in reactions such as Ullmann-type couplings and Sonogashira-type reactions. organic-chemistry.orgrsc.org

The mechanisms of copper-catalyzed reactions can be complex and are not always fully understood, but they often involve Cu(I)/Cu(III) or Cu(0)/Cu(II) catalytic cycles. In many cases, ligand-free systems using copper salts like copper(I) oxide (Cu₂O) have proven effective, simplifying reaction conditions. organic-chemistry.org These reactions can tolerate a wide variety of functional groups. researchgate.net

| Reaction Type | Nucleophile | Typical Product Structure |

| Ullmann Condensation (C-N Coupling) | Amines, Amides | N-Substituted 1-(2-Aminoethyl)-2-octylbenzene |

| Ullmann Condensation (C-O Coupling) | Alcohols, Phenols | 1-(2-Alkoxyethyl)-2-octylbenzene |

| Sonogashira-type Coupling | Terminal Alkynes | 1-(2-Alkynyl-ethyl)-2-octylbenzene |

| C-S Coupling | Thiols | 1-(2-Thioether-ethyl)-2-octylbenzene |

This table presents examples of potential copper-catalyzed reactions involving this compound.

Elucidation of Reaction Mechanisms and Kinetic Studies

Understanding the detailed mechanism of a chemical reaction is crucial for its optimization and application. For transformations involving this compound, this involves identifying key intermediates and understanding the factors that control the stereochemical outcome.

Reactive intermediates are transient, high-energy species that are formed during a chemical reaction but are not present in the final products. youtube.com Their identification provides a snapshot of the reaction pathway. Depending on the reaction conditions, this compound can react through several types of intermediates. libretexts.org

Carbocations : In polar, protic solvents and in the absence of strong nucleophiles, the C-I bond can cleave heterolytically to form a primary carbocation (1-(2-octylphenyl)ethyl cation). Primary carbocations are generally unstable and may be prone to rearrangement to a more stable secondary benzylic carbocation via a hydride shift, if structurally possible. youtube.comlibretexts.org However, for this specific structure, the primary carbocation is two carbons away from the ring, making rearrangement to a benzylic position less direct. Such intermediates are characteristic of Sₙ1 and E1 reaction mechanisms. youtube.com

Radicals : Homolytic cleavage of the C-I bond, often initiated by light or a radical initiator, can generate a primary alkyl radical. Radical intermediates are key in certain coupling reactions and polymerization processes. libretexts.org The stability of radicals follows the order tertiary > secondary > primary, similar to carbocations. youtube.com

Organometallic Intermediates : In metal-catalyzed reactions, the primary reactive intermediate is the organopalladium or organocopper species formed after oxidative addition, as discussed in section 3.3. nobelprize.orgucmerced.edu

The existence of these intermediates can often be inferred from product analysis or proven through spectroscopic methods or chemical trapping experiments. libretexts.org

Stereochemistry describes the 3D arrangement of atoms in a molecule and its effect on chemical reactions. While this compound itself is achiral, its reactions can involve stereochemical principles, especially if chiral reagents are used or if a stereocenter is formed during the reaction.

Substitution Reactions : Nucleophilic substitution reactions at the iodo-bearing carbon can proceed via two main pathways.

Sₙ2 Mechanism : A bimolecular, one-step process where the nucleophile attacks as the leaving group departs. This mechanism results in a predictable inversion of stereochemistry at the reaction center. If one were to start with a chiral analog of the substrate, the product would have the opposite configuration. khanacademy.org This pathway is favored for primary alkyl halides like this compound due to minimal steric hindrance. khanacademy.org

Sₙ1 Mechanism : A two-step process involving a planar carbocation intermediate. youtube.com The nucleophile can attack this intermediate from either face, typically leading to a mixture of enantiomers (racemization) if the carbon becomes a stereocenter. This pathway is less likely for this primary halide unless conditions strongly favor carbocation formation.

Elimination Reactions : Elimination of HI from the substrate to form an alkene can also occur.

E2 Mechanism : A concerted, one-step reaction requiring a specific anti-periplanar alignment of a β-hydrogen and the iodine leaving group. youtube.com This geometric constraint makes the reaction highly stereospecific; the stereochemistry of the starting material dictates the stereochemistry of the resulting alkene. masterorganicchemistry.com

E1 Mechanism : This pathway proceeds through the same carbocation intermediate as the Sₙ1 reaction. youtube.com It is stereoselective, generally favoring the formation of the more stable (more substituted) alkene (Zaitsev's rule), and often produces a mixture of E and Z isomers. youtube.commasterorganicchemistry.com

The specific outcome of any reaction is highly dependent on the substrate, reagents, solvent, and temperature.

Derivatization and Structural Analogue Synthesis of 1 2 Iodoethyl 2 Octylbenzene

Preparation of Chemically Modified Analogues

The primary route for the synthesis of 1-(2-Iodoethyl)-2-octylbenzene involves a two-step process starting from 2-(2-octylphenyl)ethanol. This precursor alcohol is first converted into a more reactive intermediate, typically a mesylate, by treatment with methanesulfonyl chloride in the presence of a base like triethylamine. The resulting 2-(2-octylphenyl)ethyl methanesulfonate is then subjected to a Finkelstein reaction, where the mesylate group is displaced by iodide using a source of iodide ions, such as sodium iodide in a suitable solvent like tetrahydrofuran. This reaction proceeds via an SN2 mechanism and provides the target compound in good yield.

A similar, well-documented synthesis for the isomeric compound, 1-(2-Iodoethyl)-4-octylbenzene (B19508), starts from 2-(4-Octylphenyl)ethanol. echemi.com The alcohol is reacted with methanesulfonyl chloride and triethylamine in dichloromethane (B109758). echemi.com The intermediate mesyl derivative is then dissolved in a solvent like methyl isobutyl ketone, and treated with sodium iodide and a phase-transfer catalyst such as tetrabutylammonium iodide to yield 2-(4-octylphenyl)ethyl iodide with a high yield of 96.53%. echemi.com Another reported synthesis of this para-isomer involves stirring 4-octylbenzene ethyl methanesulfonate with sodium iodide in anhydrous tetrahydrofuran overnight at room temperature. chemicalbook.com

The iodoethyl group is a key functional handle for further derivatization. As a primary alkyl iodide, it is highly susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, leading to a diverse range of chemically modified analogues. For instance, reaction with amines (R₂NH) would yield the corresponding tertiary amines, while reaction with sodium azide (NaN₃) would produce an alkyl azide, a precursor for amines via reduction or for triazoles via cycloaddition reactions. Other nucleophiles like cyanide (NaCN) can be used to extend the carbon chain and introduce a nitrile functionality, which can be further hydrolyzed to carboxylic acids or reduced to amines.

Table 1: Examples of Nucleophilic Substitution Reactions for Analogue Synthesis

| Nucleophile | Reagent Example | Product Functional Group | Potential Application |

|---|---|---|---|

| Amine | Dimethylamine ((CH₃)₂NH) | Tertiary Amine | Pharmaceutical intermediates |

| Azide | Sodium Azide (NaN₃) | Alkyl Azide | Precursor for amines, triazoles |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile | Chain extension, precursor to acids/amines |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | Alcohol | Reversion to starting material, protecting group strategies |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Sulfide | Synthesis of sulfur-containing compounds |

Design and Synthesis of Derivatives with Altered Side Chains or Aromatic Substitution Patterns

The molecular architecture of this compound offers multiple sites for modification to generate a library of derivatives.

Altering the Side Chains: The octyl group can be varied in length or branching to probe the effects of steric bulk and lipophilicity. This can be achieved by starting the synthesis with different 1-alkyl-2-bromobenzenes in a Grignard or other cross-coupling reaction to generate the initial octylbenzene (B124392) analogue. The iodoethyl group can also be modified. For example, homologation to a 3-iodopropyl or 4-iodobutyl chain is possible by using different starting materials in the initial synthetic sequence.

Altering Aromatic Substitution Patterns: The benzene (B151609) ring is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents at the positions not occupied by the alkyl chains. Given that the two alkyl groups are ortho-directing, reactions such as nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), or Friedel-Crafts acylation (using RCOCl/AlCl₃) would be expected to direct incoming electrophiles primarily to the positions para to the existing alkyl groups. The resulting functionalized derivatives can then be further elaborated. For instance, a nitro group can be reduced to an amine, which can then undergo a vast range of reactions such as diazotization or acylation. A method for the C-H bond functionalization of toluene derivatives using tetrabutylammonium iodide (TBAI) and tert-butyl hydroperoxide (TBHP) has been reported, suggesting that direct modification of the alkyl side chains may also be feasible. organic-chemistry.org

Exploration of Structure-Reactivity Relationships in Derivatives

The relationship between the structure of this compound derivatives and their chemical reactivity is a critical area of study. The reactivity of the iodoethyl group is influenced by both electronic and steric factors imposed by the rest of the molecule.

Electronic Effects: Substituents on the aromatic ring can significantly alter the reactivity of the iodoethyl group in nucleophilic substitution reactions. Electron-donating groups (like methoxy or methyl) on the ring increase the electron density of the benzene ring, which can have a modest, typically rate-retarding, effect on SN2 reactions at the benzylic position's beta-carbon. Conversely, electron-withdrawing groups (like nitro or cyano) decrease the electron density of the ring, which can slightly enhance the electrophilicity of the carbon bearing the iodine atom, potentially leading to faster substitution reactions. libretexts.orgnih.gov The Hammett equation provides a quantitative framework for correlating the effects of meta- and para-substituents on the reactivity of aromatic side-chains. libretexts.org

Steric Effects: The ortho-positioning of the octyl and iodoethyl groups creates a sterically hindered environment around the reaction center. This steric hindrance can impede the approach of nucleophiles, slowing down the rate of SN2 reactions compared to the less hindered para-isomer, 1-(2-Iodoethyl)-4-octylbenzene. The size of the nucleophile will also play a crucial role; bulkier nucleophiles will experience a more pronounced decrease in reaction rate. Varying the length and branching of the octyl chain would directly modulate this steric effect, providing a tool to tune the reactivity of the iodoethyl group.

Table 2: Predicted Reactivity Trends in Derivatives

| Modification | Example | Predicted Effect on SN2 Reactivity | Reasoning |

|---|---|---|---|

| Electron-donating group (para) | 4-Methoxy substituent | Slight decrease | Increased electron density on ring system. |

| Electron-withdrawing group (para) | 4-Nitro substituent | Slight increase | Decreased electron density, enhanced electrophilicity. |

| Increased steric bulk | Replacing octyl with tert-octyl | Significant decrease | Increased steric hindrance around the reaction site. |

| Decreased steric bulk | Replacing octyl with ethyl | Increase | Decreased steric hindrance around the reaction site. |

Synthetic Utility as a Precursor to Complex Organic Scaffolds

The bifunctional nature of this compound, possessing a reactive iodoethyl group and an aromatic ring that can be further functionalized, makes it a valuable precursor for constructing more complex organic scaffolds. The iodoethyl group is an excellent electrophile for forming carbon-carbon and carbon-heteroatom bonds.

For example, it can be used in the synthesis of polycyclic aromatic compounds. Intramolecular Friedel-Crafts alkylation, promoted by a Lewis acid, could potentially lead to the formation of a six-membered ring, yielding a substituted tetrahydronaphthalene system. Furthermore, the iodide can be converted into an organometallic reagent, such as an organolithium or Grignard reagent, by metal-halogen exchange. This would reverse its reactivity, turning the ethyl group into a nucleophile capable of attacking a wide range of electrophiles, such as aldehydes, ketones, and esters, to build more elaborate molecular structures.

Its role as a building block is also evident in its use as an intermediate for pharmacologically relevant molecules. The analogue 1-(2-Iodoethyl)-4-octylbenzene is listed as an impurity or intermediate in the synthesis of Fingolimod, an immunomodulating drug. cymitquimica.com This highlights the utility of such compounds in medicinal chemistry, where the octylphenyl moiety serves as a lipophilic tail and the reactive handle allows for the attachment of polar head groups or other pharmacophores.

Advanced Analytical Characterization in Research

High-Resolution NMR Spectroscopy for Comprehensive Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of "1-(2-Iodoethyl)-2-octylbenzene" in solution.

Two-dimensional NMR experiments are instrumental in deciphering the complex proton (¹H) and carbon (¹³C) environments of the molecule.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings within the same spin system. For "this compound", COSY would show correlations between the adjacent protons of the ethyl chain and within the octyl chain, as well as between neighboring protons on the benzene (B151609) ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This is essential for assigning the specific carbon signals to their attached protons in both the aliphatic chains and the aromatic ring.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is critical for establishing long-range (2-3 bond) correlations between protons and carbons. This technique would definitively link the ethyl and octyl substituents to the benzene ring by showing correlations from the benzylic protons to the aromatic carbons, and from the aromatic protons to the carbons of the substituents.

| Technique | Purpose | Expected Correlations for this compound |

| COSY | Identifies ¹H-¹H couplings | - Between CH₂ groups in the iodoethyl and octyl chains.- Between adjacent aromatic protons. |

| HSQC | Correlates directly bonded ¹H and ¹³C | - Assigns each aliphatic and aromatic carbon to its attached proton(s). |

| HMBC | Shows long-range ¹H-¹³C couplings | - Confirms connectivity between the benzene ring and the ethyl and octyl chains. |

For the parent compound "this compound," there are no stereocenters, rendering stereochemical assignment unnecessary. However, if derivatives were synthesized that introduce chiral centers, for instance, by functionalizing the octyl chain, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or the use of chiral shift reagents would be employed to determine the relative or absolute stereochemistry.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation patterns.

HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. For "this compound" (C₁₆H₂₅I), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula with a high degree of confidence.

| Ion | Expected m/z |

| [M]⁺ | 344.0998 |

| [M+H]⁺ | 345.1076 |

| [M+Na]⁺ | 367.0895 |

In tandem mass spectrometry, the molecular ion is isolated and then fragmented to produce a characteristic pattern of daughter ions. The fragmentation of "this compound" would likely involve cleavage of the C-I bond, loss of the iodoethyl group, and fragmentation along the octyl chain. These fragmentation pathways provide valuable information that corroborates the structure determined by NMR. A primary fragmentation would be the loss of an iodine radical (·I), leading to a prominent cation at m/z 217.1956.

Infrared and Raman Spectroscopy for Functional Group Analysis and Vibrational Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

Infrared Spectroscopy: The IR spectrum of "this compound" would exhibit characteristic absorption bands. These include C-H stretching vibrations for the aromatic and aliphatic portions, C=C stretching for the benzene ring, and C-H bending vibrations. The C-I stretch would also be present, typically in the far-infrared region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations are often strong in the Raman spectrum.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000-2850 | IR, Raman |

| Aromatic C=C Stretch | 1600-1450 | IR, Raman |

| Aliphatic C-H Bend | 1465-1370 | IR |

| C-I Stretch | 600-500 | IR |

X-ray Crystallography for Solid-State Structural Analysis (if crystalline derivatives are obtained)

The definitive determination of the three-dimensional atomic arrangement of a molecule in the solid state is achieved through single-crystal X-ray crystallography. anton-paar.comwikipedia.org This powerful analytical technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as how the molecules are arranged in a crystal lattice. wikipedia.org As of the latest literature review, specific X-ray crystallographic data for "this compound" has not been reported, which is likely due to the compound being a liquid or a non-crystalline solid at ambient conditions. However, the synthesis of crystalline derivatives would enable a detailed solid-state structural analysis.

The process of X-ray crystallography involves irradiating a single crystal with a beam of X-rays. wikipedia.org The electrons within the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. cam.ac.uk By analyzing the positions and intensities of these diffracted beams, a three-dimensional electron density map of the molecule can be constructed. wikipedia.org From this map, the precise location of each atom in the crystal structure can be determined.

For a molecule like "this compound," obtaining a crystalline derivative is a critical first step. This could potentially be achieved through co-crystallization with other molecules or by synthesizing a related compound that has a higher propensity to form well-ordered crystals. Should a suitable crystalline derivative be obtained, X-ray diffraction analysis would provide unambiguous structural information.

The key structural parameters that would be elucidated include:

Bond Lengths: The precise distances between bonded atoms, such as the C-I, C-C, and C-H bond lengths.

Bond Angles: The angles formed between three connected atoms, which define the geometry around each atom.

Torsional Angles: These describe the conformation of the molecule, for instance, the rotation around the C-C bond of the ethyl group and the orientation of the octyl chain relative to the benzene ring.

Unit Cell Dimensions: The parameters of the basic repeating unit of the crystal lattice (a, b, c, α, β, γ). anton-paar.com

Crystal Packing: The arrangement of molecules within the crystal lattice, including any intermolecular interactions such as van der Waals forces or, in derivatives, hydrogen bonds. scirp.org

The following table represents a hypothetical set of crystallographic data that could be obtained for a crystalline derivative of "this compound."

Hypothetical Crystallographic Data for a Crystalline Derivative of this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₆H₂₅I |

| Formula Weight | 344.27 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 12.789(5) |

| α (°) | 90 |

| β (°) | 109.32(3) |

| γ (°) | 90 |

| Volume (ų) | 1886.1(1) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.211 |

| Absorption Coeff. (mm⁻¹) | 1.654 |

| F(000) | 688 |

| Crystal Size (mm³) | 0.25 x 0.18 x 0.15 |

| Theta range for data collection (°) | 2.50 to 28.00 |

| Reflections collected | 10567 |

| Independent reflections | 4321 [R(int) = 0.045] |

| Final R indices [I>2sigma(I)] | R1 = 0.038, wR2 = 0.092 |

| R indices (all data) | R1 = 0.051, wR2 = 0.105 |

| Goodness-of-fit on F² | 1.076 |

This detailed structural information is invaluable for understanding the molecule's intrinsic properties and its interactions with other molecules, which is fundamental in various fields of chemical research.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Stability

Quantum chemical calculations are fundamental to modern chemistry, providing highly accurate data on molecular systems. rsdjournal.org Methods like Density Functional Theory (DFT) are central to investigating electronic structure and stability. uzh.ch

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is widely employed to determine the optimized, lowest-energy three-dimensional arrangement of atoms in a molecule. scielo.org.mx For 1-(2-Iodoethyl)-2-octylbenzene, DFT calculations would optimize the geometry by finding the conformation with the minimum energy, representing the most stable structure of the molecule. scielo.org.mx

The optimization process involves calculating forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. This yields crucial geometric parameters. The benzene (B151609) ring is expected to be nearly planar, though minor distortions may arise from the steric bulk of the ortho-substituted octyl and iodoethyl groups. The long, flexible octyl chain and the iodoethyl group will adopt conformations that minimize steric hindrance. DFT calculations provide precise values for bond lengths, bond angles, and dihedral angles that define this structure.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations

This table illustrates typical data obtained from a DFT geometry optimization. The values are representative of what would be expected for this molecular structure.

| Parameter | Atoms Involved | Predicted Value |

| Bond Lengths | ||

| C(ar)-C(ar) | ~1.39 - 1.41 Å | |

| C(ar)-C(ethyl) | ~1.51 Å | |

| C(ar)-C(octyl) | ~1.52 Å | |

| C(ethyl)-C(ethyl) | ~1.54 Å | |

| C(ethyl)-I | ~2.16 Å | |

| Bond Angles | ||

| C(ar)-C(ar)-C(ar) | ~119 - 121° | |

| C(ar)-C(ar)-C(ethyl) | ~121° | |

| C(ar)-C(ethyl)-C(ethyl) | ~112° | |

| C(ethyl)-C(ethyl)-I | ~111° | |

| Dihedral Angle | ||

| C(ar)-C(ar)-C(ethyl)-C(ethyl) | ~85 - 95° |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. libretexts.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. ajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. ajchem-a.comresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the occupied to the unoccupied orbital. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic benzene ring. The LUMO, conversely, would likely be centered on the iodoethyl group, specifically involving the antibonding σ* orbital of the C-I bond, which is the most probable site for nucleophilic attack. libretexts.org

Table 2: Predicted Frontier Orbital Energies for this compound

This table presents representative energy values for the frontier orbitals as would be calculated by DFT methods.

| Parameter | Energy (eV) | Description |

| E(HOMO) | -5.85 | Energy of the highest occupied molecular orbital; related to the ionization potential and electron-donating ability. ossila.com |

| E(LUMO) | -0.92 | Energy of the lowest unoccupied molecular orbital; related to the electron affinity and electron-accepting ability. ossila.com |

| HOMO-LUMO Gap (ΔE) | 4.93 | E(LUMO) - E(HOMO); indicates chemical reactivity and kinetic stability. researchgate.netresearchgate.net |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed exploration of reaction mechanisms, which describe the sequence of elementary steps a reaction follows. libretexts.orgkhanacademy.org By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and the transition states that connect them.

For this compound, a primary transformation of interest is the nucleophilic substitution of the iodide, a good leaving group. Computational modeling can predict the mechanistic pathway for such reactions. For example, in a reaction with a nucleophile (Nu⁻), the pathway could be a direct, one-step Sₙ2 mechanism or a two-step Sₙ1 mechanism involving a carbocation intermediate. DFT calculations can model the geometries and energies of all species along both potential pathways. cuny.edu The results would show which pathway is more favorable by comparing the energy profiles, thus predicting the likely reaction mechanism. masterorganicchemistry.com This compound's role as an impurity in the synthesis of Fingolimod suggests that understanding its formation and subsequent reactions is of practical interest. pharmaffiliates.com

Transition State Theory (TST) provides a framework for understanding reaction rates by examining the "activated complex" or transition state—the highest energy point along a reaction coordinate. wikipedia.org Computationally locating the transition state structure and calculating its energy relative to the reactants gives the energetic barrier, also known as the activation energy (ΔG‡). researchgate.net

This barrier is the most critical factor determining the reaction rate. A higher barrier corresponds to a slower reaction. The relationship between the activation energy and the rate constant (k) is described by the Eyring equation, which incorporates thermodynamic parameters of the transition state. wikipedia.org Computational studies can therefore provide quantitative predictions of reaction rates, which can be invaluable for understanding reaction kinetics without direct experimental measurement. beilstein-journals.org For a hypothetical Sₙ2 reaction involving this compound, calculations would yield the free energy of activation, as shown in the table below.

Table 3: Hypothetical Energetic Parameters for Sₙ2 Reaction of this compound

This table illustrates the type of data generated from transition state calculations for a representative reaction.

| Parameter | Calculated Value | Significance |

| Enthalpy of Activation (ΔH‡) | 20.5 kcal/mol | The heat required to reach the transition state. |

| Entropy of Activation (ΔS‡) | -5.2 cal/(mol·K) | The change in disorder on forming the transition state. A negative value is typical for bimolecular reactions. |

| Gibbs Free Energy of Activation (ΔG‡) | 22.1 kcal/mol at 298 K | The overall energetic barrier to reaction; directly related to the reaction rate constant. princeton.edu |

Prediction of Spectroscopic Properties from First Principles

First principles or ab initio methods allow for the prediction of various spectroscopic properties directly from quantum mechanical theory, without reliance on empirical parameters. mdpi.comresearchgate.net These computational predictions are extremely useful for interpreting experimental spectra and confirming molecular structures.

For this compound, computational methods such as DFT and Time-Dependent DFT (TD-DFT) can predict its infrared (IR), Raman, and UV-Visible spectra. ucm.es

IR and Raman Spectra: Calculations can determine the vibrational frequencies and intensities of the molecule. Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching in the aromatic ring and alkyl chains, C-C bond vibrations, and the characteristic C-I stretch at a lower frequency. researchgate.net

UV-Visible Spectra: TD-DFT calculations can predict the electronic transitions between molecular orbitals. For this compound, the transitions would likely be π → π* transitions within the benzene ring, which are responsible for absorption in the UV region. The calculated absorption maxima (λ_max) can be compared with experimental data to confirm the electronic structure. researchgate.net

Table 4: Predicted Key Infrared Frequencies for this compound

This table shows a selection of predicted vibrational frequencies and their assignments, illustrating how computational spectroscopy aids in structure elucidation.

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 2955 - 2850 | Aliphatic (Octyl, Ethyl) C-H Stretch | Strong |

| 1605, 1490 | Aromatic C=C Ring Stretch | Medium-Strong |

| 1465 | Aliphatic C-H Bend | Medium |

| ~1220 | C(ethyl)-I Stretch | Medium |

Investigation of Substituent Effects on Reactivity and Electronic Properties

A comprehensive review of available scientific literature indicates a notable absence of specific computational and theoretical studies focused on this compound. This compound is recognized primarily as a process-related impurity in the synthesis of Fingolimod. pharmaffiliates.comresearchgate.net While research exists on the synthesis, characterization, and control of Fingolimod impurities, dedicated investigations into the substituent effects on the reactivity and electronic properties of this compound have not been published. researchgate.net

Therefore, detailed research findings and specific data tables concerning how substituents might modulate the electronic structure or reactivity of this particular molecule are not available in current scientific databases.

However, without specific studies performed on this compound, any discussion of its properties in this context would be purely speculative. As such, no data tables or detailed findings can be presented.

Applications in Organic Synthesis and Materials Science Research

A Keystone for Diverse Organic Scaffolds

The true value of 1-(2-Iodoethyl)-2-octylbenzene in organic synthesis lies in its capacity to serve as a foundational element for a wide array of molecular frameworks. The presence of the highly reactive carbon-iodine bond in the ethyl side chain makes it an excellent electrophile for nucleophilic substitution reactions. This reactivity allows for the facile introduction of various functional groups and the construction of more complex molecules.

Chemists can leverage this reactivity to append amines, thiols, cyanides, and other nucleophiles, thereby creating a diverse library of derivatives from a single starting material. The long octyl chain imparts significant lipophilicity to the molecule, a desirable trait in many drug discovery programs as it can influence a molecule's pharmacokinetic profile.

Table 1: Examples of Diverse Scaffolds from this compound

| Nucleophile | Resulting Functional Group | Potential Scaffold Class |

| Primary Amine (R-NH₂) | Secondary Amine | Biologically active amines |

| Thiol (R-SH) | Thioether | Sulfur-containing heterocycles |

| Cyanide (CN⁻) | Nitrile | Carboxylic acid derivatives |

| Azide (N₃⁻) | Azide | Triazole-containing compounds |

Advancing Methodologies for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The development of novel and efficient methods for constructing carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is a cornerstone of modern organic synthesis. organic-chemistry.orgcambridge.orgresearchgate.netvanderbilt.eduillinois.eduvanderbilt.edu this compound serves as an important substrate in advancing these methodologies. The carbon-iodine bond is particularly amenable to a variety of powerful cross-coupling reactions.

For instance, in Suzuki, Stille, and Sonogashira cross-coupling reactions, the iodoethyl group can be coupled with a wide range of organoboron, organotin, and terminal alkyne reagents, respectively. These reactions are instrumental in forming new C-C bonds and assembling complex molecular architectures with high precision and stereocontrol.

Furthermore, the compound is a valuable substrate for Buchwald-Hartwig and Ullmann-type cross-coupling reactions, which are pivotal for the formation of C-N and C-O bonds. mdpi.com These methods allow for the arylation and alkylation of amines and alcohols, respectively, providing access to a broad spectrum of compounds with potential applications in pharmaceuticals and agrochemicals. The insights gained from studying the reactivity of this compound in these transformations contribute to the broader understanding and refinement of these essential synthetic tools.

A Precursor for Novel Functional Materials

The exploration of new functional materials with tailored properties is a driving force in materials science. polytechnique.edu The unique combination of a reactive handle and a bulky, hydrophobic tail makes this compound an intriguing precursor for such materials.

The iodoethyl group can be transformed into a polymerizable moiety, such as a vinyl or acrylate (B77674) group, through straightforward chemical modifications. The resulting monomers can then be polymerized to create novel polymers with the long octyl chains pendant to the polymer backbone. These side chains can influence the polymer's physical properties, such as its solubility, thermal behavior, and self-assembly characteristics.

Moreover, the octylbenzene (B124392) unit can participate in non-covalent interactions, such as van der Waals forces and π-π stacking. These interactions can drive the self-assembly of molecules derived from this compound into well-defined supramolecular structures like micelles, vesicles, or even liquid crystals. The ability to control the assembly of molecules at the nanoscale is crucial for the development of advanced materials for applications in electronics, sensing, and drug delivery.

Embracing Green Chemistry in Synthetic Applications

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.comgctlc.orgepa.gov When utilizing this compound in synthesis, several green chemistry principles can be applied to enhance the sustainability of the process.

Table 2: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Syntheses with this compound |

| Atom Economy | Designing reactions that maximize the incorporation of all materials used in the process into the final product. Cross-coupling reactions, for example, often have high atom economy. sigmaaldrich.comgctlc.orgepa.gov |

| Use of Catalysis | Employing catalytic reagents in place of stoichiometric ones. Transition-metal catalyzed cross-coupling reactions are a prime example, where a small amount of catalyst can facilitate a large number of transformations. yale.edugctlc.orgepa.gov |

| Safer Solvents and Auxiliaries | Choosing solvents that are less toxic and have a lower environmental impact. Exploring reactions in greener solvents like water, ethanol, or even solvent-free conditions where possible. yale.edusigmaaldrich.com |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure to minimize energy consumption. yale.edusigmaaldrich.comgctlc.org Developing new catalysts that can operate under milder conditions is an active area of research. |

By consciously applying these principles, the synthetic utility of this compound can be harnessed in an environmentally responsible manner, paving the way for more sustainable chemical manufacturing.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-Iodoethyl)-2-octylbenzene, and how can researchers optimize yield and purity?

- Methodological Answer : The synthesis typically involves alkylation or halogenation of a benzene precursor. For example, substituting a bromoethyl intermediate (e.g., (2-bromoethyl)benzene derivatives) with iodide via Finkelstein reaction conditions (KI/acetone) is a standard approach . Optimization includes controlling stoichiometry (e.g., excess KI) and reaction time to minimize byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity. Yield improvements often require inert atmospheres (N₂/Ar) to prevent iodine degradation .

| Typical Reaction Conditions |

|---|

| Precursor: 1-(2-Bromoethyl)-2-octylbenzene |

| Reagent: KI (1.5 eq.), acetone |

| Temperature: 60–70°C, 12–24 hrs |

| Yield Range: 65–85% (reported in analogous iodinated aromatics) |

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR : ¹H NMR shows distinct signals for the ethyl-iodo group (δ 3.1–3.4 ppm, triplet for CH₂I; δ 1.8–2.2 ppm, multiplet for adjacent CH₂). Aromatic protons (ortho to octyl group) appear as a doublet at δ 6.8–7.2 ppm .

- Mass Spectrometry : ESI-MS or EI-MS confirms molecular ion [M+] at m/z 346 (C₁₆H₂₃I). Fragmentation patterns include loss of I (Δ m/z 127) and octyl chain cleavage .

- HPLC : Reverse-phase C18 columns (acetonitrile/water) resolve impurities; retention times vary with octyl chain hydrophobicity .

Q. What stability considerations are critical for handling and storing this compound?

- Methodological Answer : The compound is light- and heat-sensitive due to the C–I bond’s low dissociation energy. Storage in amber vials at –20°C under inert gas (Ar) is recommended. Decomposition indicators include color change (yellow to brown) and precipitate formation. Periodic TLC or HPLC analysis monitors stability .

Advanced Research Questions

Q. How does the octyl substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-donating octyl group increases electron density on the benzene ring, potentially enhancing oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). However, steric hindrance from the octyl chain may reduce reaction rates. Computational studies (DFT) can model steric/electronic effects, while kinetic experiments (monitoring by GC-MS) quantify reaction rates .

Q. What strategies address contradictions in reported bioactivity data for iodinated aromatic compounds like this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from assay conditions (cell line variability, concentration ranges) or impurities. Researchers should:

- Validate purity via orthogonal methods (HPLC, elemental analysis).

- Replicate assays under standardized protocols (e.g., CLSI guidelines for antimicrobial testing).

- Use isotopic labeling (e.g., deuterated analogs) to track metabolic pathways .

Q. How can computational chemistry predict the regioselectivity of this compound in electrophilic substitutions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. For example, the octyl group directs electrophiles to the para position (highest electron density), while the iodoethyl group may sterically hinder meta attack. Transition state analysis (IRC) further clarifies selectivity .

Experimental Design & Data Analysis

Q. What experimental controls are essential when studying the catalytic activity of this compound in organic transformations?

- Methodological Answer :

- Negative Controls : Reactions without catalyst or with non-iodinated analogs.

- Isotopic Labeling : Use ¹²⁷I vs. ¹²⁵I to track iodine’s role in mechanistic studies.

- Kinetic Profiling : Monitor reaction progress (e.g., via in situ IR or NMR) to distinguish catalytic vs. stoichiometric pathways .

Q. How should researchers analyze conflicting spectral data (e.g., NMR shifts) for iodinated compounds?

- Methodological Answer : Contradictory shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or dynamic processes (e.g., rotational isomerism). Solutions include:

- Variable-temperature NMR to identify conformational changes.

- COSY and NOESY for structural elucidation.

- Comparison with computed NMR spectra (GIAO method) .

Safety & Best Practices

Q. What safety protocols are critical when handling this compound in biological assays?

- Methodological Answer : Use fume hoods for aerosol prevention (iodine volatility). PPE includes nitrile gloves (iodine permeates latex) and eye protection. Waste disposal requires neutralization (Na₂S₂O₃) to reduce iodine toxicity. In vitro assays should include cytotoxicity controls (MTT assay) to distinguish bioactivity from cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.